molecular formula C15H16N6O3 B3507546 2-[(3-nitrobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-[(3-nitrobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No. B3507546
M. Wt: 328.33 g/mol
InChI Key: RGQNWRHEQGTXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazolo[1,5-a]pyrimidines are a type of heterocyclic compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . These compounds are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the reaction of 3-amino-1,2,4-triazoles with various reagents . For example, one study found that the reaction of 3-amino-1,2,4-triazoles with cinnamaldehyde resulted in the formation of 1,2,4-triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) fused with a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms and two carbon atoms) .


Chemical Reactions Analysis

1,2,4-Triazolo[1,5-a]pyrimidines can undergo various chemical reactions, depending on the substituents on the rings . The exact reactions would depend on the specific compound and the conditions used.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound. For example, one compound in this class has a molecular weight of 207.24 .

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines in biological systems often involves interactions with biological receptors through hydrogen-bonding and dipole interactions .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo[1,5-a]pyrimidines would depend on the specific compound. Some compounds in this class are used as pharmaceuticals, suggesting that they have acceptable safety profiles for use in humans .

Future Directions

Future research on 1,2,4-triazolo[1,5-a]pyrimidines could involve the development of new synthetic methods to access a wider range of these compounds, as well as studies to explore their potential as drug candidates .

properties

IUPAC Name

2-[(3-nitrophenyl)methylamino]-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O3/c1-2-4-11-8-13(22)20-15(17-11)18-14(19-20)16-9-10-5-3-6-12(7-10)21(23)24/h3,5-8H,2,4,9H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGQNWRHEQGTXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)NCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Nitrobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-nitrobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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